N-(3-(1-((4-methoxyphenyl)sulfonyl)-5-phenyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide
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Description
N-(3-(1-((4-methoxyphenyl)sulfonyl)-5-phenyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide is a useful research compound. Its molecular formula is C24H25N3O5S2 and its molecular weight is 499.6. The purity is usually 95%.
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Mechanism of Action
Target of Action
Similar compounds have been found to interact with various receptors and enzymes, which can influence a wide range of biological processes .
Mode of Action
It is known that similar compounds can bind with high affinity to multiple receptors, leading to various biological effects .
Biochemical Pathways
The compound may influence several biochemical pathways. For instance, similar compounds have been found to suppress oxidative stress and inflammatory markers . This suggests that the compound could potentially interact with pathways related to inflammation and oxidative stress .
Pharmacokinetics
The bioavailability of similar compounds has been found to be in the range of 4-23% .
Result of Action
Similar compounds have been found to exhibit mucoprotective effects, mitigating villus atrophy, crypt hypoplasia, and oxidative stress markers . They also downregulated the mRNA expression of various inflammatory markers and upregulated anti-inflammatory markers .
Properties
IUPAC Name |
N-[3-[2-(4-methoxyphenyl)sulfonyl-3-phenyl-3,4-dihydropyrazol-5-yl]phenyl]ethanesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N3O5S2/c1-3-33(28,29)26-20-11-7-10-19(16-20)23-17-24(18-8-5-4-6-9-18)27(25-23)34(30,31)22-14-12-21(32-2)13-15-22/h4-16,24,26H,3,17H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PLSLSVYFUMMOEL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)NC1=CC=CC(=C1)C2=NN(C(C2)C3=CC=CC=C3)S(=O)(=O)C4=CC=C(C=C4)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N3O5S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
499.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.